

Surufatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib, also known as HMPL-012, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of solid tumors.[1][2] It has demonstrated significant clinical activity, particularly in advanced neuroendocrine tumors (NETs).[3][4] What distinguishes **Surufatinib** is its unique dual mechanism of action, concurrently targeting tumor angiogenesis and modulating the tumor immune microenvironment.[1][2] This is achieved through the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor-1 Receptor (CSF-1R).[3][5] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and pivotal clinical evaluation of **Surufatinib**.

Discovery and Rationale for Multi-Target Inhibition

The development of **Surufatinib** was predicated on the scientific understanding that tumor growth, progression, and metastasis are dependent on two interconnected processes: angiogenesis and immune evasion.

Angiogenesis: Tumors require a dedicated blood supply to grow beyond a minimal size, a
process known as angiogenesis.[6] Key drivers of this process are the VEGF and FGF
signaling pathways.[6] By promoting the formation of new blood vessels, these pathways
supply tumors with essential oxygen and nutrients. Therefore, inhibiting their receptors,



VEGFR and FGFR, is a validated strategy in oncology to starve tumors and impede their growth.[6][7]

Immune Evasion: Tumors develop mechanisms to evade destruction by the host's immune system. A key component of the tumor microenvironment (TME) is the presence of tumor-associated macrophages (TAMs), which often adopt an M2-polarized phenotype that suppresses anti-tumor immune responses and promotes tumor growth and angiogenesis.[6]
 [7] The survival, differentiation, and function of these TAMs are critically dependent on the CSF-1/CSF-1R signaling pathway.[7]

The rationale behind **Surufatinib**'s design was to create a single molecule capable of simultaneously blocking both of these critical pathways. This dual-pronged attack aims to not only inhibit tumor angiogenesis but also to remodel the TME from an immunosuppressive to an immune-supportive state, potentially leading to a more potent and durable anti-tumor response. [3]

Mechanism of Action

Surufatinib exerts its anti-tumor effects through the simultaneous inhibition of three key receptor tyrosine kinases.

- Anti-Angiogenesis:
 - VEGFR Inhibition: Surufatinib potently inhibits VEGFR1, 2, and 3.[3] VEGFR2 is the primary mediator of the angiogenic signal in endothelial cells.[8] By blocking ATP binding to the kinase domain of these receptors, Surufatinib prevents their activation by VEGF ligands, thereby inhibiting endothelial cell proliferation, migration, and survival, which are all critical steps in the formation of new blood vessels.[8][9]
 - FGFR1 Inhibition: The FGFR1 pathway is another important pro-angiogenic signal and a known mechanism of resistance to anti-VEGF therapies.[3] Surufatinib's inhibition of FGFR1 provides a more comprehensive blockade of angiogenesis and may overcome potential resistance mechanisms.[3]
- Immune Regulation:

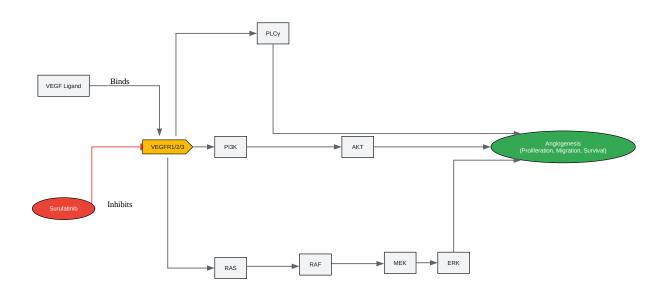


 CSF-1R Inhibition: By inhibiting CSF-1R, Surufatinib targets the M2-phenotype tumorassociated macrophages in the TME.[7] This action is intended to reduce the population of these immunosuppressive cells, thereby enhancing the body's natural anti-tumor immune response.[2][10]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by **Surufatinib**.

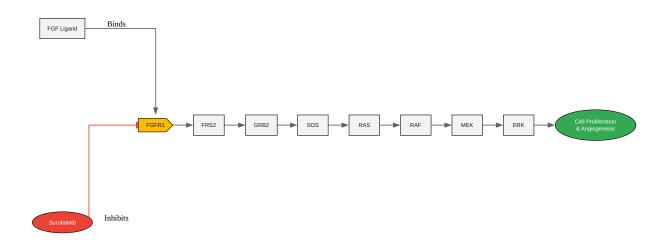




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Caption: VEGFR Signaling Pathway Inhibition by Surufatinib.

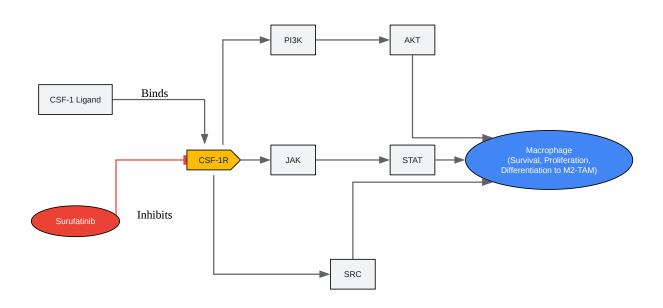




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Caption: FGFR1 Signaling Pathway Inhibition by Surufatinib.





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Caption: CSF-1R Signaling Pathway Inhibition by Surufatinib.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for **Surufatinib** is proprietary and detailed within patent filings (e.g., U.S. Pat. No. 8,658,658), the general synthetic strategy involves multi-step organic synthesis.[11] The synthesis of complex heterocyclic molecules like **Surufatinib** typically involves the sequential construction of its core components: the substituted indole, the pyrimidine ring, and the phenyl methanesulfonamide side chain, followed by their coupling. Key reactions often include nucleophilic aromatic substitution, crosscoupling reactions (e.g., Suzuki or Buchwald-Hartwig), and standard functional group manipulations to build the final molecule.

Chemical Information:



• Chemical Name: N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

Molecular Formula: C24H28N6O3S

• Molecular Weight: 480.6 g/mol

Preclinical and Clinical Development Preclinical Data: In Vitro Kinase Inhibition

Preclinical studies were essential to establish the potency and selectivity of **Surufatinib** against its intended targets. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity at the nanomolar level.[3]

Target Kinase	IC₅₀ (µmol/L)	
VEGFR1	0.002	
VEGFR2	0.024	
VEGFR3	0.001	
FGFR1	0.015	
CSF-1R	0.004	
Data sourced from Xu J, et al. (2021).[3]		

Clinical Efficacy in Neuroendocrine Tumors

The clinical efficacy of **Surufatinib** was robustly demonstrated in two pivotal, randomized, double-blind, placebo-controlled Phase III trials conducted in China: SANET-ep and SANET-p. [4][12][13][14]

Table 2: Efficacy Results from the SANET-ep Trial (Extra-pancreatic NETs)



Endpoint	Surufatinib (n=129)	Placebo (n=69)	Hazard Ratio (95% CI)	p-value
Median PFS (months)	9.2	3.8	0.33 (0.22–0.50)	<0.0001
Objective Response Rate	10.3%	0%	-	-
Disease Control Rate	86.5%	65.7%	-	-
PFS: Progression-Free Survival; CI: Confidence Interval. Data from Xu J, et al. (2020).[4]				

Table 3: Efficacy Results from the SANET-p Trial (Pancreatic NETs)



Endpoint	Surufatinib (n=113)	Placebo (n=59)	Hazard Ratio (95% CI)	p-value
Median PFS (months)	10.9	3.7	0.49 (0.32-0.76)	0.0011
Objective Response Rate	19.2%	1.9%	-	-
Disease Control Rate	80.8%	66.0%	-	-
PFS: Progression-Free Survival; CI: Confidence Interval. Data				

Safety and Tolerability

from Xu J, et al.

(2020).[12]

Across clinical studies, **Surufatinib** has demonstrated a manageable safety profile. The most common treatment-related adverse events are consistent with those of other TKIs targeting the VEGF pathway.[5][13]

Table 4: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Adverse Event	SANET-ep (Surufatinib)	SANET-p (Surufatinib)
Hypertension	36%	38%
Proteinuria	19%	10%
Hypertriglyceridemia	8%	7%
Diarrhea	5%	5%
Data from Xu J, et al. (2020). [4][12]		



Experimental Protocols

The following sections describe representative, standardized methodologies for the key experiments used to characterize a novel kinase inhibitor like **Surufatinib**.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ value of an inhibitor against a target kinase.

Objective: To quantify the potency of **Surufatinib** in inhibiting the enzymatic activity of recombinant VEGFR, FGFR1, and CSF-1R kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Kinase activity consumes ATP; therefore, a lower signal (less ATP) indicates higher kinase activity. Inhibition of the kinase results in less ATP consumption and a higher signal.

Materials:

- Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, CSF-1R).
- Kinase-specific peptide substrate.
- Surufatinib stock solution (e.g., 10 mM in DMSO).
- ATP solution.
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Luminescence-based ATP detection kit (e.g., ADP-Glo™).
- 384-well white assay plates.
- Luminometer plate reader.

Procedure:

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Surufatinib in DMSO.
 Further dilute these in kinase buffer to achieve the final desired assay concentrations.



Ensure the final DMSO concentration remains constant across all wells (e.g., $\leq 1\%$).

- Reaction Setup:
 - Add 2.5 μL of diluted **Surufatinib** or vehicle (DMSO) to the appropriate wells of a 384-well plate.
 - Add 5 μL of a master mix containing the specific kinase enzyme and its corresponding peptide substrate, prepared in kinase buffer.
 - Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
- Initiate Reaction: Add 2.5 μL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Michaelis constant (Km) for each respective enzyme.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Stop the kinase reaction by adding 5 µL of ADP-Glo[™] Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.
 - \circ Add 10 μ L of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **Surufatinib** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[15][16]

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the efficacy of **Surufatinib** in inhibiting the proliferation of tumor cell lines.



Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Materials:

- Human tumor cell lines (e.g., HOS, U2OS for osteosarcoma).[10]
- Complete cell culture medium.
- Surufatinib stock solution (10 mM in DMSO).
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- 96-well clear flat-bottom plates.
- Microplate reader (absorbance).

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of Surufatinib. Include a vehicle control (DMSO only).
- Incubation: Incubate the cells for 48-72 hours.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.



• Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC₅₀ value (effective concentration for 50% inhibition) from a dose-response curve.[5][15]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of a compound in a living organism.

Objective: To assess the in vivo efficacy of **Surufatinib** in suppressing tumor growth.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
- Human tumor cell line of interest.
- Matrigel or similar basement membrane matrix.
- Surufatinib formulation for oral gavage.
- · Vehicle control solution.
- Calipers for tumor measurement.

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.



- Treatment Administration: Administer Surufatinib (e.g., once daily by oral gavage) or vehicle control to the respective groups for a specified duration (e.g., 21-28 days).
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
 - Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[10]
- Data Analysis: Compare the mean tumor volume and tumor weight between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

Surufatinib is a rationally designed multi-kinase inhibitor with a novel dual mechanism of action that targets both tumor angiogenesis and the immunosuppressive tumor microenvironment. Its potent and selective inhibition of VEGFR, FGFR1, and CSF-1R has been validated in preclinical studies. This promising preclinical profile has translated into significant clinical benefit, as demonstrated in the pivotal SANET-ep and SANET-p Phase III trials, establishing **Surufatinib** as an important therapeutic option for patients with advanced neuroendocrine tumors.[3][4][12] Ongoing research continues to explore its potential in other solid tumors and in combination with other anti-cancer therapies.[2]

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References

• 1. benchchem.com [benchchem.com]

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- 2. HUTCHMED Chi-Med Announces Surufatinib Granted FDA Orphan Drug Designation for Pancreatic Neuroendocrine Tumors [hutch-med.com]
- 3. Current treatments and future potential of surufatinib in neuroendocrine tumors (NETs) -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule Inhibitor Surufatinib for Advanced Extrapancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Surufatinib? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfatinib, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20220073642A1 Methods of using surufatinib in treating advanced pancreatic and extra-pancreatic neuroendocrine tumors Google Patents [patents.google.com]
- 12. Efficacy and safety of surufatinib in the treatment of patients with neuroendocrine tumor: a real-world study in Chinese population PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surufatinib in advanced neuroendocrine tumours: Final overall survival from two randomised, double-blind, placebo-controlled phase 3 studies (SANET-ep and SANET-p) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of surufatinib in the treatment of thymic neuroendocrine tumors: a 102-case retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
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